![molecular formula C11H14N2O B3014353 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2198021-08-6](/img/structure/B3014353.png)
3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine
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Overview
Description
Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications in medicinal chemistry and optoelectronics .
Synthesis Analysis
Pyridazine derivatives can be synthesized using [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings .Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be identified using techniques like Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance spectroscopy (NMR) .Chemical Reactions Analysis
Pyridazine derivatives participate in various chemical reactions. For instance, [3 + n] cycloaddition reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties can include color, density, hardness, and others .Scientific Research Applications
- Antimicrobials : Researchers have investigated the antimicrobial properties of this compound. Some derivatives exhibit promising activity against bacteria and fungi, making them potential candidates for drug development .
- Anticancer Agents : Certain 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine derivatives have demonstrated growth inhibition effects on cancer cell lines. Notably, they show efficacy against leukemia, colon cancer, melanoma, ovarian cancer, and renal cancer cells .
- Fluorescent Materials : The pyridazine series, including this compound, has been explored for its optoelectronic properties. Some derivatives exhibit fluorescence, making them suitable for applications in sensors and imaging .
- Sensors : Researchers have investigated the use of these derivatives as sensing materials. Their optical properties make them valuable for detecting specific analytes or environmental changes .
- [3 + n] Cycloaddition Reactions : Pyridazine derivatives have been studied extensively in [3 + n] cycloaddition reactions. These reactions involve the addition of a multiple bond dipolarophile to a three-atom component system (TACS). Understanding the stereochemistry and regiochemistry of these reactions is crucial for designing novel compounds .
- Synthetic Approaches : Researchers have explored synthetic methods to access related compounds, such as 1,2,3-triazolo[4,5-b]pyrazine, 1,2,3-triazolo[4,5-c]pyridazine, and others. These heterocycles have diverse applications and are of interest in drug discovery and materials science .
- DGM (3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid) : Although not directly related to the compound , DGM has been investigated for its effects on pulmonary fibrosis. Researchers explored its impact on epithelial-mesenchymal transition (EMT) as a potential therapeutic target .
Medicinal Chemistry
Optoelectronics
Heterocyclic Chemistry
1,2,3-Triazolodiazine Family
Pulmonary Fibrosis Research
Mechanism of Action
Target of Action
Pyridazinone derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . They have been associated with various biological targets and physiological effects .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives , it can be inferred that multiple pathways might be affected, leading to downstream effects such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Result of Action
Based on the wide range of pharmacological activities associated with pyridazinone derivatives , it can be inferred that this compound might have diverse effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(cyclopropylmethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9-6-11(13-12-10(9)3-1)14-7-8-4-5-8/h6,8H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCCKWIQEHIWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine |
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